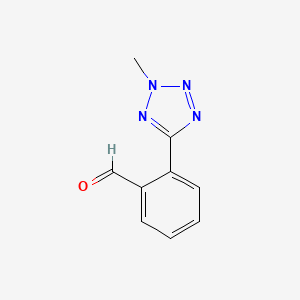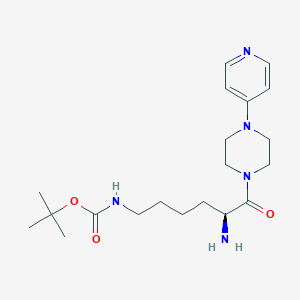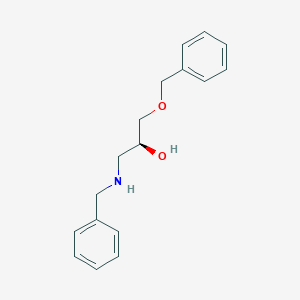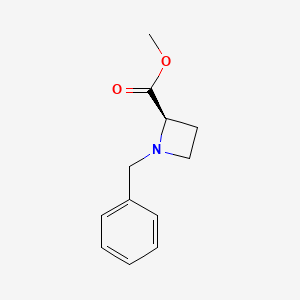
2-(2-Methyl-tetrazol-5-yl)-benzaldehyde
Übersicht
Beschreibung
The compound “2-(2-Methyl-tetrazol-5-yl)-benzaldehyde” likely contains a tetrazole ring, which is a type of heterocyclic aromatic compound . Tetrazoles are known for their high nitrogen content and have been studied for various applications, including medicinal chemistry and materials science .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, tetrazole derivatives are often synthesized through reactions involving nitriles . For example, the reaction of the silver salt of (2-methyltetrazol-5-yl)dinitromethane with cyanogen bromide led to the formation of a related compound .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a benzaldehyde group attached to a 2-methyltetrazol-5-yl group . The exact structure would depend on the specific locations of these groups within the molecule.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Science
Synthesis of Metal Passivators and Light-sensitive Materials : Research on the synthesis of 5,5′-Methylene-bis(benzotriazole) highlights the development of practical and environmentally benign methods for preparing molecules that serve as intermediates in metal passivators and light-sensitive materials. Such methodologies could be adaptable for synthesizing related compounds like 2-(2-Methyl-tetrazol-5-yl)-benzaldehyde for similar applications (Gu, Yu, Zhang, & Xu, 2009).
Polymerization of Aldehydes : The polymerization of substituted aldehydes, including higher aliphatic and branched hydrocarbon chains, reveals the potential of such compounds in creating polymers with unique properties. This research area might include the polymerization behavior of this compound for developing novel polymers (Kubisa, Neeld, Starr, & Vogl, 1980).
Pharmaceutical Applications
- Antimicrobial and Anticancer Agents : The exploration of climacostol and its analogues for chemical defense in protozoans and as effective antimicrobial and anticancer agents points to the potential of structurally complex molecules in biomedical research. By analogy, derivatives of this compound might be investigated for similar bioactive properties (Buonanno, Catalani, Cervia, Cimarelli, Marcantoni, & Ortenzi, 2020).
Environmental Science
- Advanced Oxidation Processes (AOPs) : The use of AOPs for the remediation of organic pollutants, including the treatment of acetaminophen, showcases the importance of understanding degradation pathways, by-products, and biotoxicity of organic compounds. This knowledge is crucial for designing molecules like this compound that could be degraded efficiently in environmental settings (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Eigenschaften
IUPAC Name |
2-(2-methyltetrazol-5-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-13-11-9(10-12-13)8-5-3-2-4-7(8)6-14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVVISCDWBZKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,3aR,6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B3114804.png)

![3-[(3-Hydroxyphenyl)diazenyl]phenol](/img/structure/B3114807.png)


![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3114832.png)
![3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3114835.png)




![2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-4-methoxybenzaldehyde](/img/structure/B3114865.png)
